- Amino acid anhydride hydrochlorides as acylating agents in friedel-crafts reaction: A practical synthesis of L-homophenylalanineSynthesis, 2001, (7), 1007-1009,
Cas no 943-73-7 (L-Homophenylalanine)

L-Homophenylalanine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-2-Amino-4-phenylbutanoic acid
- (S)-alpha-Amino-benzenebutanoic acid
- RARECHEM BK PT 0049
- (S)-(+)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-HOMOPHENYLALANINE
- (S)-ALPHA-AMINOBENZENEBUTANOIC ACID
- 2-(S)-AMINO-4-PHENYLBUTANOIC ACID
- (+)-2-AMINO-4-PHENYLBUTYRIC ACID
- L-Homophenylalanine
- (2S)-2-amino-4-phenylbutanoic acid
- H-Homophe-OH
- HOMOPHENYLALANINE, L-(RG)
- (L)-Homophenylalanine
- L-Homophe
- L-高苯丙氨酸
- (αS)-α-Aminobenzenebutanoic acid (ACI)
- Benzenebutanoic acid, α-amino-, (S)- (ZCI)
- Butyric acid, 2-amino-4-phenyl-, L- (8CI)
- L
- (+)-(S)-Homophenylalanine
- (+)-L-Homophenylalanine
- (+)-Homophenylalanine
- (2S)-2-Azaniumyl-4-phenylbutanoate
- L-2-Amino-4-phenylbutyric acid
- L-Benzylalanine
- L-γ-Phenylbutyrine
- BBA25087
- 943-73-7
- CHEMBL1233389
- Homophenylalanine
- AKOS015854054
- CHEBI:43103
- AC-9967
- MLS-0466785.0001
- 8JYL44CC06
- H0985
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (.ALPHA.S)-
- Ethyl(+/-)-alpha-aminobenzenebutyrate
- SCHEMBL44311
- A844936
- (alphaS)-alpha-Aminobenzenebutanoic Acid
- EN300-98697
- h-hophe-oh
- l-(+)-homophenylalanine
- (S)alpha-amino4-phenyl-butyric acid
- AS-14310
- EINECS 213-403-3
- Z1255434715
- Q27120508
- (.ALPHA.S)-.ALPHA.-AMINOBENZENEBUTANOIC ACID
- L-hph
- L-HPA
- DTXSID001315729
- J-640374
- (2S)-2-amino-4-phenyl-butanoic acid
- CS-W000258
- (2S)-2-azaniumyl-4-cyclohexyl-butanoate;L-HOMOPHENYLALANINE
- homophenylalanine, l-
- JTTHKOPSMAVJFE-VIFPVBQESA-N
- AKOS015888227
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (S)-
- UNII-8JYL44CC06
- W-100197
- Benzenebutanoicacid,b-amino-,(bs)-
- C17235
- HOMOPHENYLALANINE, (+)-
- L-.GAMMA.-PHENYLBUTYRINE
- HY-I1029
- h-hfe-oh
- MFCD00002619
- (L)-homo-phenylalanine
- AM20041444
- CS-M2900
- L-Homophenylalanine,98%
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (S)-
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (ALPHAS)-
- L-GAMMA-PHENYLBUTYRINE
-
- MDL: MFCD00002619
- Inchi: 1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
- Chiave InChI: JTTHKOPSMAVJFE-VIFPVBQESA-N
- Sorrisi: C(C1C=CC=CC=1)C[C@H](N)C(=O)O
Proprietà calcolate
- Massa esatta: 179.09500
- Massa monoisotopica: 179.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 164
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 63.3A^2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.1248 (rough estimate)
- Punto di fusione: 300 ºC
- Punto di ebollizione: 324.8℃ at 760 mmHg
- Punto di infiammabilità: 150.2℃
- Indice di rifrazione: 44 ° (C=1, 3mol/L HCl)
- Solubilità: Soluble in dilute aqueous acid.
- PSA: 63.32000
- LogP: 1.73140
- Solubilità: Non determinato
- Rotazione specifica: 45 º (C=1, 3N HCl 19 ºC)
L-Homophenylalanine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germania:3
- Codice categoria di pericolo: S24/25: prevenire il contatto con la pelle e gli occhi.
- Istruzioni di sicurezza: S22-S24/25
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Store at room temperature
L-Homophenylalanine Dati doganali
- CODICE SA:2922499990
- Dati doganali:
Codice doganale cinese:
2922499990Panoramica:
2922499990 Altri amminoacidi e loro esteri e loro sali(eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
P. Animali e piante importati\Quarantena di prodotti animali e vegetali
D.Animali e piante in uscita\Quarantena di prodotti animali e vegetali
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
SA:2922499990 altri amminoacidi, diversi da quelli contenenti più di un tipo di funzione ossigenata, e loro esteri; IVA: 17,0% aliquota di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) tariffa MFN: 6,5% Tariffa generale: 30,0%
L-Homophenylalanine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB168503-5 g |
(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |
943-73-7 | 98% | 5g |
€61.80 | 2023-05-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27295-25g |
L-Homophenylalanine, 98% |
943-73-7 | 98% | 25g |
¥15528.00 | 2023-02-27 | |
AstaTech | 28665-100/G |
L-HOMOPHENYLALANINE |
943-73-7 | 99% | 100g |
$57 | 2023-09-18 | |
AAPPTec | UHF102-100g |
H-HPhe-OH, H-Hfe-OH |
943-73-7 | 100g |
$270.00 | 2024-07-19 | ||
abcr | AB168503-25 g |
(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |
943-73-7 | 98% | 25g |
€103.90 | 2023-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L810976-5g |
L-Homophenylalanine |
943-73-7 | 97% | 5g |
¥48.00 | 2022-01-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003960-25g |
L-Homophenylalanine |
943-73-7 | 97% | 25g |
¥70 | 2024-07-19 | |
ChemScence | CS-M2900-500g |
L-Homophenylalanine |
943-73-7 | 98.82% | 500g |
$243.0 | 2022-04-26 | |
Fluorochem | 011758-25g |
L)-Homophenylalanine |
943-73-7 | 98% | 25g |
£22.00 | 2022-03-01 | |
Enamine | EN300-98697-2.5g |
(2S)-2-amino-4-phenylbutanoic acid |
943-73-7 | 95.0% | 2.5g |
$27.0 | 2025-02-19 |
L-Homophenylalanine Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
- Process for preparation of 4-phenyl-α-aminobutyric acid, China, , ,
Synthetic Routes 4
- Asymmetric synthesis of allylic secondary alcohols: a new general approach for the preparation of α-amino acidsTetrahedron, 2010, 66(29), 5349-5356,
Synthetic Routes 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 7.2; pH 5.5
- Preparation method of L-phenylalanine or D-phenylalanine, China, , ,
Synthetic Routes 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Enantioselective Synthesis of L-Homophenylalanine by Whole Cells of Recombinant Escherichia coli Expressing L-Aminoacylase and N-Acylamino Acid Racemase Genes from Deinococcus radiodurans BCRC12827Biotechnology Progress, 2006, 22(6), 1578-1584,
Synthetic Routes 7
- Hydrogene-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-18,
Synthetic Routes 8
Synthetic Routes 9
- Method for preparing L-homophenylalanine from 2-oxo-4-phenylbutyric acid or its ester with homophenylalanine dehydrogenase, China, , ,
Synthetic Routes 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Improved method of preparing 2(S)-amino-4-phenylbutyric acid, World Intellectual Property Organization, , ,
Synthetic Routes 11
1.2 Catalysts: Graphene Solvents: Benzene ; 20 h, 180 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 °C
1.4 Reagents: Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Water ; 0.2 MPa, 90 °C
1.5 Reagents: Ammonia ; pH 5.5 - 5.8, 10 - 25 °C
- Process for preparation of L-homophenylalanine, China, , ,
Synthetic Routes 12
- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme SystemAdvanced Synthesis & Catalysis, 2012, 354(17), 3327-3332,
Synthetic Routes 13
- Asymmetrical Synthesis of L-Homophenylalanine Using Engineered Escherichia coli Aspartate AminotransferaseBiotechnology Progress, 2005, 21(2), 411-415,
Synthetic Routes 14
- Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino AcidsACS Catalysis, 2019, 9(9), 8726-8730,
Synthetic Routes 15
- Practical asymmetric syntheses of α-amino acids through carbon-carbon bond constructions on electrophilic glycine templatesJournal of the American Chemical Society, 1988, 110(5), 1547-57,
Synthetic Routes 16
1.2 Reagents: Sodium acetate
- DPAMPP in catalytic asymmetric reactions: enantioselective synthesis of L-homophenylalanineTetrahedron: Asymmetry, 2000, 11(7), 1487-1494,
Synthetic Routes 17
- Preparation method of 2-(S)-amino-4-arylbutyric acid compound from 2-(S)-amino-4-oxo-4-arylbutyric acid by reduction, ring-closing esterification and hydrogenation, China, , ,
Synthetic Routes 18
1.2 Reagents: Oxygen Catalysts: Palladium , D-Amino acid oxidase , Catalase ; 24 h, 30 °C
- Biocatalytic deracemization method for preparing non-natural L-amino acid using immobilized D-amino acid oxidase, China, , ,
Synthetic Routes 19
1.2 Reagents: NAD , Ammonium formate , Sodium chloride Catalysts: Formate dehydrogenase , Phenylalanine dehydrogenase Solvents: Water ; 12 h, pH 8.0, 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 25 °C
- Microparticle-Based Strategy for Controlled Release of Substrate for the Biocatalytic Preparation of L-HomophenylalanineACS Catalysis, 2014, 4(5), 1584-1587,
Synthetic Routes 20
- N-Acyliminium cyclization as an approach for an asymmetric synthesis of the pyrrolo[2,1-a]benzazepine ring systemSynthetic Communications, 2012, 42(6), 872-882,
Synthetic Routes 21
- Kinetic resolution of amino acid esters catalyzed by lipasesChirality, 1996, 8(6), 418-422,
L-Homophenylalanine Raw materials
- Benzenebutanoic acid, α-azido-, (αS)-
- (S)-4-Oxo-homophenylalanine Hydrochloride
- Benzenebutanoic acid, α-(acetylamino)-, ethyl ester, (αS)-
- (αS)-α-Amino-γ-nitrobenzenebutanoic acid
- L-Homophenylalanine hydrochloride
- 2-Oxo-4-phenylbutanoic Acid
- 2-amino-4-phenyl-butanoic acid
- Acetyl-d-homophenylalanine
- 2-Amino-4-phenylbutanamide
- Benzenebutanoic acid, α-[(2,2,2-trichloroacetyl)amino]-, methyl ester, (αS)-
- L-Aspartic acid
- L-Lysine
- sodium 2-oxo-4-phenylbutanoate
- 5-(2-phenylethyl)imidazolidine-2,4-dione
- ethyl 2-amino-4-phenylbutanoate
- 4-Morpholinecarboxylic acid, 2-oxo-3-(2-oxo-2-phenylethyl)-5,6-diphenyl-, phenylmethyl ester, (3S,5S,6R)-
- 2(3H)-Furanone, 3-aminodihydro-5-phenyl-, (3S)-
- (αS)-α-[[(1S)-2-Hydroxy-1-phenylethyl]amino]benzenebutanoic acid
L-Homophenylalanine Preparation Products
L-Homophenylalanine Fornitori
L-Homophenylalanine Letteratura correlata
-
1. Crystal structures of methyl(L-tyrosinato)mercury(II) monohydrate and [L-(2-amino-4-phenylbutanoato)]methylmercury(II)Nathaniel W. Alcock,Paul A. Lampe,Peter Moore J. Chem. Soc. Dalton Trans. 1978 1324
-
Xinkuan Cheng,Xi Chen,Jinhui Feng,Qiaqing Wu,Dunming Zhu Catal. Sci. Technol. 2018 8 4994
-
Peiran Ruan,Qiong Tang,Zun Yang,Xiaohua Liu,Xiaoming Feng Chem. Commun. 2022 58 1001
-
Sai Ruan,Xiaobin Lin,Lihua Xie,Lili Lin,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2018 5 32
-
Chaoqi Ke,Zhenzhong Liu,Sai Ruan,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2021 8 5705
943-73-7 (L-Homophenylalanine) Prodotti correlati
- 63-91-2(L-Phenylalanine)
- 943-80-6(p-Amino-L-phenylalanine)
- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)
- 1012-05-1(2-amino-4-phenyl-butanoic acid)
- 56-45-1(L-Serine)
- 74-79-3(L-Arginine)
- 673-06-3(D-Phenylalanine)
- 150-30-1(DL-3-Phenylalanine)
- 63-68-3(L-Methionine)
- 1676-73-9(L-Glutamate-γ-benzyl ester)

